2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
CAS No.:
Cat. No.: VC16943400
Molecular Formula: C22H32N4O4S
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32N4O4S |
|---|---|
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | 2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C22H32N4O4S/c1-21(2)9-13(10-22(3,4)26-21)23-19(27)12-31-11-18-24-15-8-17(30-6)16(29-5)7-14(15)20(28)25-18/h7-8,13,26H,9-12H2,1-6H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | IGASZWZMUJKXED-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CC(N1)(C)C)NC(=O)CSCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC)C |
Introduction
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic molecule that integrates a quinazoline core with functional groups enhancing its chemical and biological properties. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological activities. Its structure suggests potential applications in medicinal chemistry, particularly as a modulator of enzymatic activities such as protein kinases.
Structural Features
The molecular framework of the compound can be broken down into the following key components:
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Quinazoline Moiety: A bicyclic aromatic system containing nitrogen atoms, which is central to its biological activity.
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Acetamide Functional Group: Contributes to solubility and potential hydrogen bonding interactions.
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Sulfanyl Linkage: Provides flexibility and enhances reactivity.
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Tetramethylpiperidine Substituent: A bulky group that may influence the compound's steric and electronic properties.
Molecular Formula and Weight
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Molecular Formula: C18H28N4O3S
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Molecular Weight: Approximately 380.51 g/mol
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions under controlled conditions to ensure high yield and purity. A general synthetic route may include:
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Formation of the Quinazoline Core:
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Starting from anthranilic acid derivatives or related precursors.
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Functionalization with hydroxy and methoxy groups at positions 4, 6, and 7.
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Attachment of the Sulfanyl Group:
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Introduction of the sulfanyl bridge using thiol derivatives.
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Incorporation of the Acetamide Side Chain:
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Coupling reactions involving tetramethylpiperidine derivatives.
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Reaction Conditions
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
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Catalysts: Base catalysts such as triethylamine or potassium carbonate.
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Temperature: Typically between 50°C and 120°C depending on the step.
Analytical Characterization
To confirm the structure and purity of the compound, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information on proton and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for acetamide).
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High-Performance Liquid Chromatography (HPLC):
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Ensures purity by separating impurities from the main product.
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Biological Significance
This compound is hypothesized to interact with biological targets due to its quinazoline backbone, which is known for:
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Protein Kinase Modulation:
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Quinazoline derivatives are widely studied for their role in inhibiting kinase enzymes involved in cancer cell proliferation.
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Antioxidant Properties:
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The presence of hydroxyl groups could contribute to free radical scavenging activity.
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Potential Applications
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Cancer Therapy: As a kinase inhibitor targeting specific signaling pathways in tumor cells.
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Neuroprotection: Due to its antioxidant potential, it may protect against oxidative stress in neurological disorders.
Challenges and Future Directions
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Synthetic Challenges:
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Multi-step synthesis requires optimization for scalability.
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Sensitive reaction intermediates necessitate careful handling.
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Biological Testing:
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Further studies are needed to evaluate its efficacy and safety profiles.
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Quantitative Structure–Activity Relationship (QSAR) modeling could guide structural modifications for enhanced activity.
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Future Research Areas
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Investigation into its mechanism of action at the molecular level.
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Exploration of derivatives with improved pharmacokinetics and selectivity.
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